Isopropyl 5-bromonicotinamide Isopropyl 5-bromonicotinamide
Brand Name: Vulcanchem
CAS No.: 104290-45-1
VCID: VC20812970
InChI: InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
SMILES: CC(C)NC(=O)C1=CC(=CN=C1)Br
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.1 g/mol

Isopropyl 5-bromonicotinamide

CAS No.: 104290-45-1

Cat. No.: VC20812970

Molecular Formula: C9H11BrN2O

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 5-bromonicotinamide - 104290-45-1

Specification

CAS No. 104290-45-1
Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
IUPAC Name 5-bromo-N-propan-2-ylpyridine-3-carboxamide
Standard InChI InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Standard InChI Key IONIYOWDLSXKNQ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC(=CN=C1)Br
Canonical SMILES CC(C)NC(=O)C1=CC(=CN=C1)Br

Introduction

Chemical Identity and Properties

Structural Characteristics

Isopropyl 5-bromonicotinamide (CAS: 104290-45-1) is a brominated nicotinamide derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . The IUPAC name for this compound is 5-bromo-N-isopropylnicotinamide . Its structure incorporates a pyridine ring with a bromine substituent at the 5-position and an isopropylcarboxamide group, represented by the SMILES notation: CC(C)NC(=O)C1=CC(Br)=CN=C1 .

The compound features several key structural elements:

  • A pyridine (nicotinyl) core structure

  • A bromine atom at the 5-position of the pyridine ring

  • An amide linkage connecting to an isopropyl group

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Isopropyl 5-bromonicotinamide

PropertyValueSource
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
CAS Registry Number104290-45-1
MDL NumberMFCD06016757
Typical Purity96%
AppearanceCrystalline solid (inferred)-

Structural Relationship to Similar Compounds

Isopropyl 5-bromonicotinamide shares structural similarities with other brominated nicotinamide derivatives, including 5-bromonicotinamide (CAS: 28733-43-9) and 5-bromo-N-(pyridin-4-yl)nicotinamide (CAS: 634173-90-3) . The key difference between these compounds lies in the nature of the substituent attached to the amide nitrogen: isopropyl in our target compound versus hydrogen in 5-bromonicotinamide and pyridin-4-yl in 5-bromo-N-(pyridin-4-yl)nicotinamide.

Synthesis and Preparation Methods

Role in Pharmaceutical Synthesis

Isopropyl 5-bromonicotinamide serves as a key intermediate in the synthesis pathway of tirabrutinib (Velexbru), an orally administered small molecule inhibitor of Bruton's tyrosine kinase. The bromine at the 5-position makes this compound particularly valuable for subsequent cross-coupling reactions in pharmaceutical synthesis.

Chemical Reactivity and Reactions

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates nucleophilic aromatic substitution (SNAr) reactions, with the bromine atom acting as a leaving group. The electron-withdrawing amide group enhances ring activation for these reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Reaction TypeTypical ConditionsExpected Product
Amine SubstitutionPd catalysis, DMF, 80°C5-Amino-N-isopropylnicotinamide derivatives
Alkoxy SubstitutionMetal alkoxides, CuI, elevated temperature5-Alkoxy-N-isopropylnicotinamide derivatives

Transition Metal-Catalyzed Cross-Couplings

The bromine atom at the 5-position enables participation in various transition metal-catalyzed cross-coupling reactions, which are valuable for creating carbon-carbon bonds. These transformations are particularly important in medicinal chemistry for diversifying molecular scaffolds.

Applications in Pharmaceutical Research

Role in Development of Tirabrutinib

Isopropyl 5-bromonicotinamide serves as a precursor in the synthesis of tirabrutinib, a drug developed by Ono Pharmaceutical and Gilead Sciences. Tirabrutinib irreversibly and covalently binds to Bruton's tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases.

Structure-Activity Considerations

The bromine substituent at the 5-position of the pyridine ring in isopropyl 5-bromonicotinamide plays a critical role in determining the reactivity and pharmaceutical potential of this molecule. This position allows for subsequent modifications that can fine-tune pharmacological properties in drug development.

Hazard StatementClassificationProbability
H302Harmful if swallowedHigh
H315Causes skin irritationHigh
H319Causes serious eye irritationHigh
H335May cause respiratory irritationHigh

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